3-(2-Methoxybenzyl)pyrrolidine

描述

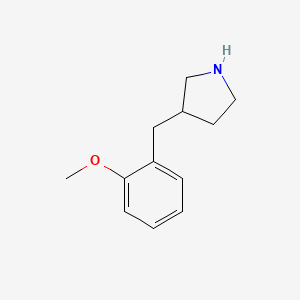

3-(2-Methoxybenzyl)pyrrolidine is an organic compound with the molecular formula C₁₂H₁₇NO It features a pyrrolidine ring substituted with a 2-methoxybenzyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)pyrrolidine typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions: 3-(2-Methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyrrolidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-(2-hydroxybenzyl)pyrrolidine or 3-(2-formylbenzyl)pyrrolidine.

Reduction: Formation of this compound with a reduced pyrrolidine ring.

Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

3-(2-Methoxybenzyl)pyrrolidine is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to modulate neurotransmitter systems makes it valuable for developing medications aimed at conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, suggesting potential as antidepressants. The compound's modifications led to improved pharmacokinetic properties, enhancing drug efficacy and reducing side effects .

Neuroscience Research

In neuroscience, this compound is utilized to explore the effects of various drugs on brain function and behavior. Its role in neurotransmitter modulation is crucial for understanding how different compounds can influence neurological pathways.

Research Findings

- Studies indicate that compounds derived from this compound can affect dopamine and serotonin levels, which are critical in mood regulation .

- The compound has been used in experiments assessing the impact of pharmacological agents on cognitive functions, providing insights into potential therapeutic strategies for cognitive impairments.

Analytical Chemistry

The compound serves as an essential reagent in analytical chemistry, particularly in developing methods for detecting and quantifying similar compounds in biological samples. Its unique properties enhance the accuracy of research findings.

Analytical Applications

- Quantification Techniques : Researchers have developed high-performance liquid chromatography (HPLC) methods utilizing this compound for the quantification of related compounds in biological matrices .

- Detection Methods : The compound's distinct spectral characteristics facilitate its use in spectroscopic analysis, aiding in the identification of unknown substances in complex mixtures.

Drug Formulation

This compound is notable for its ability to improve solubility and bioavailability in drug formulations. This characteristic makes it an attractive option for enhancing therapeutic efficacy.

Formulation Insights

- The incorporation of this compound into drug formulations has been shown to increase the solubility of poorly soluble drugs, thereby improving their absorption profiles .

- Studies have indicated that formulations containing this compound exhibit enhanced therapeutic effects compared to standard formulations lacking this compound.

Natural Product Synthesis

The compound plays a significant role in synthesizing natural products, which can lead to discovering new drugs derived from natural sources. Its versatility allows researchers to explore diverse synthetic pathways.

Synthesis Examples

- Researchers have successfully synthesized various natural product analogs using this compound as a building block, demonstrating its utility in medicinal chemistry .

- The ability to modify its structure facilitates the creation of novel compounds with potential pharmacological activities.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Neuroscience Research | Modulates neurotransmitter systems; aids cognitive function studies |

| Analytical Chemistry | Used for detecting and quantifying compounds; enhances accuracy in research findings |

| Drug Formulation | Improves solubility and bioavailability; enhances therapeutic efficacy |

| Natural Product Synthesis | Serves as a building block for synthesizing natural product analogs |

作用机制

The mechanism of action of 3-(2-Methoxybenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

相似化合物的比较

3-(2-Hydroxybenzyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(2-Chlorobenzyl)pyrrolidine: Contains a chlorine atom instead of a methoxy group.

3-(2-Nitrobenzyl)pyrrolidine: Features a nitro group in place of the methoxy group.

Uniqueness: 3-(2-Methoxybenzyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

生物活性

3-(2-Methoxybenzyl)pyrrolidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- IUPAC Name : 3-[(2-methoxyphenyl)methyl]pyrrolidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is known to influence several biochemical pathways, leading to diverse pharmacological effects:

- Receptor Binding : The compound can bind to specific receptors, altering their activity. This interaction may lead to modulation of neurotransmitter systems or other signaling pathways.

- Enzyme Inhibition : It has been implicated in inhibiting certain enzymes, which is crucial for its potential therapeutic applications.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit multidrug-resistant strains of bacteria like Pseudomonas aeruginosa .

- Anticancer Potential : Compounds with a pyrrolidine core have been explored for their anticancer properties. They have shown promise in targeting cancer cell lines through mechanisms such as DNA alkylation .

- Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

-

Antibacterial Activity :

Compound Inhibition Rate (%) Cytotoxicity Pyrrolidine-2,3-dione 60-100 at 100 µM Low -

Anticancer Activity :

Compound EC50 (µM) Cancer Cell Line N5-substituted Pyrrolidine Reduced by up to 7-fold CCRF-CEM - Anti-inflammatory Studies :

属性

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIFXYGKPQQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394245 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191800-50-7 | |

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。